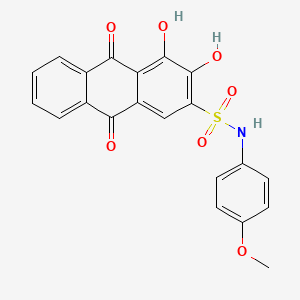

3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Description

3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a sulfonamide-functionalized anthraquinone derivative characterized by:

- Core structure: A 9,10-dioxoanthracene backbone with hydroxyl groups at positions 3 and 2.

- Sulfonamide substituent: A sulfonamide group at position 2, linked to a 4-methoxyphenyl moiety.

This compound shares structural similarities with anthraquinone-based inhibitors of phosphoglycerate mutase 1 (PGAM1), where sulfonamide derivatives demonstrate bioactivity . The 4-methoxyphenyl group distinguishes it from halogenated or alkyl-substituted analogues.

Properties

IUPAC Name |

3,4-dihydroxy-N-(4-methoxyphenyl)-9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO7S/c1-29-12-8-6-11(7-9-12)22-30(27,28)16-10-15-17(21(26)20(16)25)19(24)14-5-3-2-4-13(14)18(15)23/h2-10,22,25-26H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHNZLPBAUWQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C3C(=C2)C(=O)C4=CC=CC=C4C3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735061 | |

| Record name | 3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-89-4 | |

| Record name | 2-Anthracenesulfonamide, 9,10-dihydro-3,4-dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactionsThe hydroxy groups are then introduced via selective hydroxylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The dioxo groups can be reduced to dihydroxy derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The hydroxy and methoxy groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Sulfonamide Anthraquinones

The sulfonamide group’s substituent significantly influences solubility, reactivity, and bioactivity. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-donating vs.

- Purity and yield : Halogenated derivatives (e.g., 9i, 9j) often achieve >95% purity, while bromo/iodo-substituted compounds (9m, 9p) show higher yields (65–70%) .

- Bioactivity : Chloro and fluoro derivatives (9i, 9f) are explicitly tested as PGAM1 inhibitors, suggesting the target compound may share similar mechanisms .

Functional Group Comparisons

A. Hydroxyl Groups (3,4-Dihydroxy) :

The dihydroxy configuration in the target compound facilitates hydrogen bonding and metal chelation, critical for interactions with enzymatic active sites. This feature is shared with PGAM1 inhibitors like 9d–9j, where hydroxyls enhance binding affinity .

B. Sulfonamide Linkage :

- Methoxy vs.

- Dimethyl variants : N,N-Dimethyl derivatives (e.g., MFCD19443929) lack aromatic substituents, resulting in lower molecular weight but reduced target specificity .

Biological Activity

3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains hydroxy and methoxy functional groups along with a sulfonamide moiety, which may contribute to its interaction with biological targets.

- Molecular Formula : C₁₈H₁₉N₃O₅S

- Molecular Weight : 425.4 g/mol

- CAS Number : 1313738-89-4

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group is known for its role in inhibiting carbonic anhydrases (CAs), which are crucial for various physiological processes. The hydroxy and methoxy groups enhance the compound's binding affinity and specificity towards these targets .

Biological Activity Overview

Research findings highlight several biological activities associated with this compound:

- Enzyme Inhibition : The compound exhibits significant inhibitory activity against carbonic anhydrases II, IX, and XII. These enzymes are implicated in tumor growth and metastasis, making them attractive targets for cancer therapy .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer) cells .

- Antimicrobial Properties : While specific data on antimicrobial activity is limited, compounds within the anthraquinone family often show varying degrees of antibacterial and antifungal activities .

Case Study 1: Inhibition of Carbonic Anhydrases

A study evaluated the inhibitory effects of various sulfonamide derivatives on carbonic anhydrases. The results demonstrated that this compound had a notable inhibitory effect on CA IX with an IC50 value indicating strong potential as a therapeutic agent in oncology .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro experiments assessed the cytotoxicity of this compound against several human cancer cell lines. Results indicated that at higher concentrations (≥100 µg/mL), the compound significantly reduced cell viability in HT-29 and MDA-MB-231 cells while exhibiting lower toxicity towards normal cell lines .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.